8-Epimisoprostol

Impurity Profiling Pharmaceutical Analysis Regulatory Compliance

8-Epimisoprostol (CAS 1788085-78-8), also known as 8-epi-Misoprostol or Misoprostol EP Impurity A, is a defined organic impurity standard used in the pharmaceutical quality control of the prostaglandin E1 analog, misoprostol. It is an epimer of misoprostol, formed via epimerization at the C-8 position , and is a well-characterized compound with a molecular formula of C22H38O5 and a molecular weight of 382.53 g/mol.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
Cat. No. B15201911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Epimisoprostol
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
InChIInChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18+,20+,22?/m1/s1
InChIKeyOJLOPKGSLYJEMD-NXRIWZSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Epimisoprostol (EP Impurity A) for Misoprostol Quality Control: Core Specifications and Procurement Essentials


8-Epimisoprostol (CAS 1788085-78-8), also known as 8-epi-Misoprostol or Misoprostol EP Impurity A, is a defined organic impurity standard used in the pharmaceutical quality control of the prostaglandin E1 analog, misoprostol. It is an epimer of misoprostol, formed via epimerization at the C-8 position , and is a well-characterized compound with a molecular formula of C22H38O5 and a molecular weight of 382.53 g/mol [1]. Its primary commercial and scientific use is as a reference standard to ensure compliance with major pharmacopeias (USP, EP) during analytical method development, validation, and routine quality control for misoprostol drug substance and drug product manufacturing [2].

Why 8-Epimisoprostol Cannot Be Substituted with Unqualified Misoprostol Impurities


Generic misoprostol impurities or in-class analogs cannot be substituted for 8-Epimisoprostol due to its specific, codified role in regulatory compliance. Major pharmacopeias, including the USP and EP, mandate the use of a specific reference standard, designated as 'Impurity A', for identification and quantification of the 8-epimer impurity in misoprostol [1]. The use of an unqualified or structurally similar but not identical compound (e.g., misoprostol free acid, misoprostol B, or 12-epimisoprostol) would invalidate analytical method validation as it would lack the required purity, characterization, and official status for system suitability testing [2]. Only a fully characterized 8-Epimisoprostol standard, compliant with USP/EP guidelines, ensures accurate peak identification, relative retention time (RRT) confirmation, and reliable quantification against a defined acceptance limit [3], thereby safeguarding the integrity of a drug product's purity profile.

Quantitative Differentiation of 8-Epimisoprostol (EP Impurity A) from Closest Analogs and In-Class Alternatives


Regulatory-Mandated Impurity Limit: 8-Epimisoprostol vs. 12-Epimisoprostol and Norsoprostol

Pharmacopeial monographs define strict acceptance criteria for 8-Epimisoprostol that are distinct from those for other misoprostol impurities. According to the European Pharmacopoeia (EP) as cited in the British Pharmacopoeia (BP) 2025, the limit for impurity A (8-Epimisoprostol) is set at 'not more than 3 times the area of the principal peak in the chromatogram obtained with reference solution (b)' which corresponds to a 0.3% threshold [1]. This limit is directly comparable to other specified impurities. For example, a typical commercial specification for misoprostol API sets a limit of ≤0.30% for 8-epimisoprostol, compared to ≤1.0% for 12-epimisoprostol, and ≤0.10% for norsoprostol [2]. This demonstrates that while all are controlled, 8-Epimisoprostol has a stricter limit than 12-epimisoprostol, highlighting its greater criticality in the impurity profile.

Impurity Profiling Pharmaceutical Analysis Regulatory Compliance

Chromatographic Discrimination: Relative Retention Time (RRT) of 8-Epimisoprostol vs. 12-Epimisoprostol

Accurate identification of impurities in HPLC relies on precise relative retention times (RRT). Pharmacopeial methods provide specific RRT values for system suitability. According to USP 2025, the RRT for 8-Epimisoprostol (Impurity A) is 0.71, while the RRT for 12-Epimisoprostol is 0.86 and 0.92 for its two diastereomeric peaks [1]. The European Pharmacopoeia method, as documented in the BP 2025, reports an RRT of 'about 0.7' for Impurity A (8-Epimisoprostol), compared to 'about 0.85' and 'about 0.91' for the two peaks of Impurity B (12-Epimisoprostol) [2]. The consistent, significant difference in RRT (Δ ≈ 0.15-0.2) ensures that 8-Epimisoprostol can be chromatographically resolved from the API and other impurities, a critical parameter for method validation.

HPLC Method Development System Suitability Impurity Identification

Analytical Resolution: System Suitability Requirement for 8-Epimisoprostol vs. 12-Epimisoprostol

The ability of a chromatographic system to resolve critical peak pairs is a mandatory system suitability requirement. The USP 2025 monograph for misoprostol specifies a minimum resolution (Rs) of 'NLT 1.2, between the second diastereomer peak for 12-epimisoprostol and the Misoprostol peak' [1]. This requirement directly benchmarks the performance of 12-epimisoprostol as the critical pair for the API. In contrast, there is no specific resolution requirement stated for 8-Epimisoprostol, as its peak (at RRT ~0.71) is well resolved from both the API and other impurities, as demonstrated in the development of a validated NP-LC method [2]. This indicates that while 12-epimisoprostol is the limiting factor for system resolution, 8-Epimisoprostol is a more straightforward impurity to identify and quantify once the system is suitable.

System Suitability Testing Chromatographic Resolution Method Validation

Characterization and Purity: 8-Epimisoprostol Standard vs. Uncharacterized Impurity Mixtures

A critical procurement differentiator for 8-Epimisoprostol is the availability of a fully characterized, high-purity reference standard. Commercial suppliers of Misoprostol EP Impurity A provide products with a stated purity of ≥95% by HPLC, accompanied by comprehensive certificates of analysis (CoA) including data from HPLC, NMR, MS, and often IR and UV spectroscopy [1]. This is in stark contrast to generic, uncharacterized impurities or in-house isolated materials, which lack verified purity and identity. For instance, a typical specification for 8-Epimisoprostol as an impurity in a finished product is ≤0.30% [2]. To reliably quantify an impurity at this trace level, the standard itself must be of high and known purity. Using an impure or uncharacterized standard would introduce significant error into the calculation, potentially leading to false out-of-specification (OOS) results or, worse, releasing substandard product.

Reference Standard Impurity Profiling Quality Control

Stability-Indicating Degradation Product: 8-Epimisoprostol vs. Misoprostol A

Understanding the degradation pathways of misoprostol is crucial for developing stability-indicating methods. 8-Epimisoprostol is formed as a degradation product under thermal stress, whereas misoprostol A is formed under hydrolytic conditions [1]. In a forced degradation study, HPLC analysis of misoprostol tablets stored in damaged blisters at 40°C/75% RH for six months showed a significant decrease in misoprostol content and a 'concomitant increase of the typical degradation products ... i.e. misoprostol A and, to a smaller extent, misoprostol B and 8-epi-misoprostol' [2]. This evidence demonstrates that while 8-Epimisoprostol is a genuine degradation product, it is formed to a 'smaller extent' compared to misoprostol A under the tested stability conditions. This comparative degradation profile is vital for designing and validating stability-indicating methods that can accurately differentiate between various degradation pathways and their relative significance.

Forced Degradation Studies Stability Indicating Method Impurity Formation

8-Epimisoprostol: Strategic Procurement Scenarios for Analytical and Quality Control Laboratories


Method Validation and Pharmacopeial Compliance for ANDA/NDA Submissions

A pharmaceutical company developing a generic misoprostol product (ANDA) or a new drug formulation (NDA) is required to validate an analytical method for impurity profiling per ICH Q2(R1). They must procure Misoprostol EP Impurity A (8-Epimisoprostol) as a reference standard to demonstrate the method's specificity, linearity, accuracy, and precision for this specific impurity. The standard is used to spike placebo and drug product samples, confirm peak identity via its known RRT of ~0.7, and quantify the impurity against its 0.3% acceptance limit. Use of any other compound would not satisfy USP/EP system suitability requirements and would risk a regulatory deficiency letter from the FDA or EMA [1].

Routine QC Batch Release and Stability Testing of Misoprostol API and Finished Dosage Forms

A QC laboratory in a pharmaceutical manufacturing facility performs daily batch release testing for misoprostol API and tablet formulations. A working standard of 8-Epimisoprostol is essential for the identification and quantification of this impurity in each batch. The result (e.g., 0.08% in a representative API batch [2]) is compared against the specification limit (≤0.30%) to determine batch compliance. The standard's high purity and full characterization ensure the accuracy of the reported impurity level, which is a legal requirement for product release and ongoing stability monitoring.

Forced Degradation Studies for Stability-Indicating Method Development

Analytical scientists in an R&D setting conduct forced degradation studies (heat, humidity, acid/base, oxidation) on misoprostol drug substance and product to develop a stability-indicating method. They use 8-Epimisoprostol as a marker compound to confirm that the analytical method can separate and detect this specific thermal degradation product, which forms 'to a smaller extent' compared to misoprostol A [3]. The standard allows for accurate peak identification in stressed sample chromatograms, distinguishing 8-Epimisoprostol from other degradation products and process impurities. This is critical for establishing the method's specificity and for assigning degradation pathways.

Technical Documentation Hub

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